molecular formula C19H17NO3 B177920 benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 126378-73-2

benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B177920
Key on ui cas rn: 126378-73-2
M. Wt: 307.3 g/mol
InChI Key: HTXHSSNSXZBPKU-UHFFFAOYSA-N
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Patent
US07622489B2

Procedure details

4-Methoxypyridine (1-1, 0.7 g, 6.4 mmol) in anhydrous THF at −20° C. was treated with 3-methoxyphenyl magnesium bromide (14.1 mL, 7.0 mmol) and benzyl chloroformate (1.09 g, 6.4 mmol) and stirred 4 h at −20° C. The reaction was poured into 1N HCl and stirred 10 min. The reaction mixture was extracted with Et2O (50 mL), washed with brine and dried over MgSO4. The organic extracts were filtered, concentrated under reduced pressure and purified viaflash column chromatography (SiO2, 0-50% EtOAc-hexanes gradient) to give benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate (1-2). MS 338.1 found 338.4 (M+H+) required.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
3-methoxyphenyl magnesium bromide
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CO[C:11]1[CH:12]=[C:13]([Mg]Br)[CH:14]=[CH:15][CH:16]=1.Cl[C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21].Cl>C1COCC1>[O:2]=[C:3]1[CH:8]=[CH:7][N:6]([C:20]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH:5]([C:16]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:4]1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
COC1=CC=NC=C1
Name
3-methoxyphenyl magnesium bromide
Quantity
14.1 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)[Mg]Br
Name
Quantity
1.09 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred 4 h at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with Et2O (50 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The organic extracts were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified viaflash column chromatography (SiO2, 0-50% EtOAc-hexanes gradient)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1CC(N(C=C1)C(=O)OCC1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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